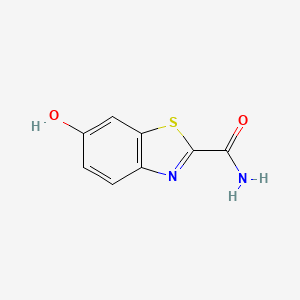
2-Benzothiazolecarboxamide, 6-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzothiazolecarboxamide, 6-hydroxy- is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused to a thiazole ring, with a carbamyl group at the 2-position and a hydroxyl group at the 6-position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolecarboxamide, 6-hydroxy- typically involves the condensation of 2-aminobenzenethiol with a carbonyl-containing compound. One common method is the reaction of 2-aminobenzenethiol with urea under acidic conditions, followed by cyclization to form the benzothiazole ring . Another approach involves the use of thioamides and carbon dioxide as raw materials, which undergo cyclization to yield the desired product .
Industrial Production Methods
Industrial production of 2-Benzothiazolecarboxamide, 6-hydroxy- often employs scalable and cost-effective methods. The use of green chemistry principles, such as atom economy and environmentally benign reagents, is emphasized to minimize waste and reduce environmental impact . The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzothiazolecarboxamide, 6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamyl group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of 2-carbamyl-6-oxo-benzothiazole.
Reduction: Formation of 2-amino-6-hydroxybenzothiazole.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-Benzothiazolecarboxamide, 6-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of fluorescent materials and imaging reagents.
Mécanisme D'action
The mechanism of action of 2-Benzothiazolecarboxamide, 6-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . It may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: Lacks the carbamyl and hydroxyl groups, resulting in different chemical and biological properties.
2-Mercaptobenzothiazole: Contains a thiol group instead of a carbamyl group, used as a vulcanization accelerator in the rubber industry.
6-Hydroxybenzothiazole: Similar structure but lacks the carbamyl group, leading to different reactivity and applications.
Uniqueness
2-Benzothiazolecarboxamide, 6-hydroxy- is unique due to the presence of both carbamyl and hydroxyl groups, which confer specific reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in medicinal chemistry and industrial processes .
Propriétés
Formule moléculaire |
C8H6N2O2S |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
6-hydroxy-1,3-benzothiazole-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2S/c9-7(12)8-10-5-2-1-4(11)3-6(5)13-8/h1-3,11H,(H2,9,12) |
Clé InChI |
YVWKVSNJQPPMEE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)SC(=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


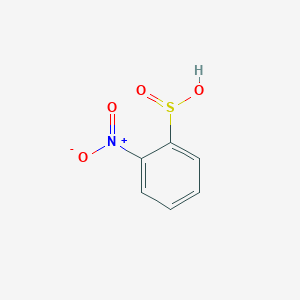
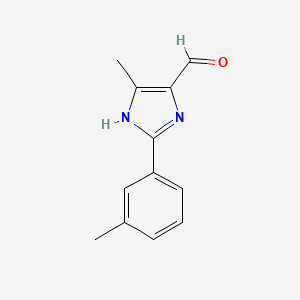
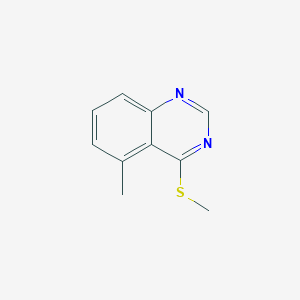
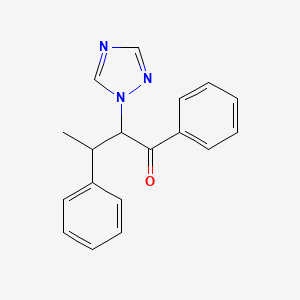
![4-[(2-Hydroxyethyl)thio]-2-methyl-2-butanol](/img/structure/B8555081.png)
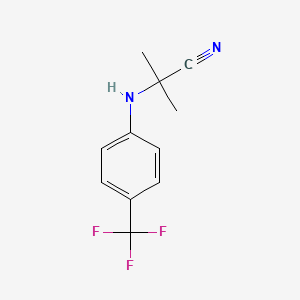
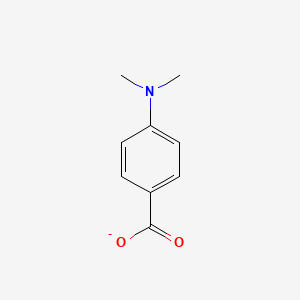
![N,N-Diethyl-2-phenylnaphtho[1,2-d][1,3]oxazole-5-sulfonamide](/img/structure/B8555099.png)
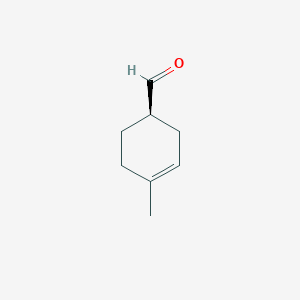
![Carbamic acid,[2-amino-4-chloro-5-[methyl(1-methylethyl)amino]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8555107.png)
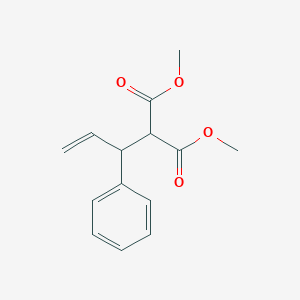

![5-(2-Fluorophenyl)-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8555135.png)

